molecular formula C14H11FN2O3 B5796942 N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide

N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5796942
M. Wt: 274.25 g/mol
InChI Key: AXFAJVKQCSYMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide, commonly known as FNH-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FNH-1 belongs to the class of benzamides and is a small molecule inhibitor of the protein Hsp90, which is involved in various cellular processes such as protein folding, stability, and degradation.

Mechanism of Action

FNH-1 is a small molecule inhibitor of Hsp90, which binds to the ATP-binding pocket of Hsp90 and inhibits its ATPase activity. Hsp90 requires ATP for its chaperone function, and inhibition of its ATPase activity leads to the degradation of its client proteins. This ultimately results in cancer cell death or degradation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects
FNH-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative disorders, FNH-1 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival. FNH-1 has also been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

FNH-1 has several advantages as a research tool, such as its specificity for Hsp90 and its potential as a therapeutic agent. However, it also has some limitations, such as its low solubility in water and its cytotoxicity at high concentrations. These limitations need to be taken into consideration while designing experiments using FNH-1.

Future Directions

For research on FNH-1 include the development of more potent and selective Hsp90 inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential in combination with other anticancer agents. FNH-1 also has potential as an antiviral agent, and further studies are required to determine its efficacy in treating viral infections.

Synthesis Methods

The synthesis of FNH-1 involves the reaction of 3-fluoroaniline and 2-methyl-3-nitrobenzoic acid in the presence of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The reaction is carried out in anhydrous dichloromethane, and the product is obtained after purification by column chromatography. The yield of the reaction is around 50%.

Scientific Research Applications

FNH-1 has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. Hsp90 is overexpressed in cancer cells and is involved in the stabilization and maturation of various oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins and ultimately results in cancer cell death. FNH-1 has shown promising results in preclinical studies as a potential anticancer agent. It has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where Hsp90 is involved in the stabilization of misfolded proteins. FNH-1 has also shown potential as an antiviral agent by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFAJVKQCSYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-methyl-3-nitrobenzamide

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